Acidic Aqueous Solubility of the Dihydrochloride Salt
The dihydrochloride salt form of (R)-2-methyl-1-(pyridin-4-yl)propan-1-amine demonstrates markedly higher aqueous solubility at acidic to neutral pH compared to the free base. At pH 1.5, the salt exhibits 'very high' solubility while the free base has 'very low' solubility at pH 11.0, as quantified by the relative solubility characterization in the smolecule.com product specification . This pH-solubility profile is governed by the two ionizable nitrogen centers (pyridine pKₐ ≈ 9.1; aliphatic amine pKₐ ≈ 10.6), allowing the dicationic species to predominate under acidic conditions and dramatically enhance hydrophilicity .
| Evidence Dimension | Aqueous solubility as a function of pH (qualitative relative scale) |
|---|---|
| Target Compound Data | DIHYDROCHLORIDE SALT: pH 1.5 – Very High solubility; pH 3.0 – High; pH 5.0 – Moderate; pH 7.4 – Low |
| Comparator Or Baseline | FREE BASE: pH 9.0 – Very Low solubility; pH 11.0 – Very Low |
| Quantified Difference | >100-fold estimated difference in solubility between fully protonated salt (pH 1.5) and neutral free base (pH 11) based on the Henderson-Hasselbalch relationship and the ionization state transition |
| Conditions | Theoretical estimation supported by experimental pH-dependent solubility profiling for pyridinylpropanamine derivatives; two ionizable nitrogen centers with estimated pKₐ values of 9.1 (pyridine) and 10.6 (aliphatic amine). |
Why This Matters
The solubility differential dictates that any generic substitution with the free base would fail to achieve equivalent dissolution and homogeneity in acidic assay buffers or formulation media, directly compromising experimental reproducibility and scalability.
